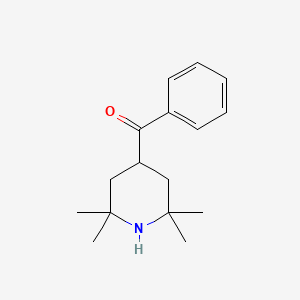
Methanone, phenyl(2,2,6,6-tetramethyl-4-piperidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, phenyl(2,2,6,6-tetramethyl-4-piperidinyl)- is a chemical compound that belongs to the class of hindered amine light stabilizers (HALS). These compounds are widely used in various industries due to their ability to protect materials from degradation caused by light exposure. The compound is known for its stability and effectiveness in extending the lifespan of polymers and other materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, phenyl(2,2,6,6-tetramethyl-4-piperidinyl)- typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with phenylmethanone under specific conditions. One common method is the catalytic hydrogenation of triacetoneamine (TAA) to produce 2,2,6,6-tetramethyl-4-piperidinol, which is then further reacted with phenylmethanone . The reaction conditions often include the use of a catalyst such as CuCr/Al2O3 and a temperature of around 120°C .
Industrial Production Methods
In industrial settings, the continuous-flow synthesis method is often employed for the production of this compound. This method involves the use of a micro fixed-bed reactor packed with a catalyst such as 5% Pt/C. The starting materials, including 2,2,6,6-tetramethyl-4-piperidone and phenylmethanone, are mixed and reacted under controlled conditions to achieve high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, phenyl(2,2,6,6-tetramethyl-4-piperidinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its stability and effectiveness.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include various derivatives of Methanone, phenyl(2,2,6,6-tetramethyl-4-piperidinyl)-, which are used in different applications depending on their specific properties.
Wissenschaftliche Forschungsanwendungen
Methanone, phenyl(2,2,6,6-tetramethyl-4-piperidinyl)- has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Methanone, phenyl(2,2,6,6-tetramethyl-4-piperidinyl)- involves its ability to scavenge free radicals and deactivate singlet oxygen species. This compound interacts with reactive oxygen species (ROS) and other free radicals, preventing them from causing damage to the materials it is designed to protect . The molecular targets include various oxidative species, and the pathways involved are primarily related to the stabilization of the material’s chemical structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A hindered amine used as a base in organic synthesis.
N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine: Another hindered amine light stabilizer with similar applications.
2,2,6,6-Tetramethyl-4-piperidyl Methacrylate: Used in polymer chemistry for similar stabilization purposes.
Uniqueness
Methanone, phenyl(2,2,6,6-tetramethyl-4-piperidinyl)- is unique due to its specific structure, which provides enhanced stability and effectiveness in protecting materials from light-induced degradation. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
219991-91-0 |
|---|---|
Molekularformel |
C16H23NO |
Molekulargewicht |
245.36 g/mol |
IUPAC-Name |
phenyl-(2,2,6,6-tetramethylpiperidin-4-yl)methanone |
InChI |
InChI=1S/C16H23NO/c1-15(2)10-13(11-16(3,4)17-15)14(18)12-8-6-5-7-9-12/h5-9,13,17H,10-11H2,1-4H3 |
InChI-Schlüssel |
ZPNJBTBYIHBSIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(N1)(C)C)C(=O)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(tetradecyloxy)benzene]](/img/structure/B14237273.png)
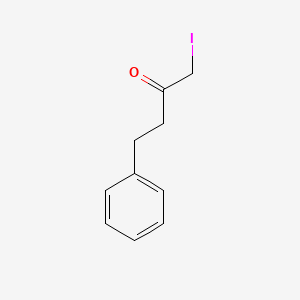
![Azeto[1,2-a]furo[2,3-c]pyrrole](/img/structure/B14237281.png)
![(1S,2S,5R,6R)-2-Amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14237290.png)
![2,4,6-Tris(1-{[2-(dimethylamino)ethyl]amino}ethylidene)cyclohexane-1,3,5-trione](/img/structure/B14237291.png)
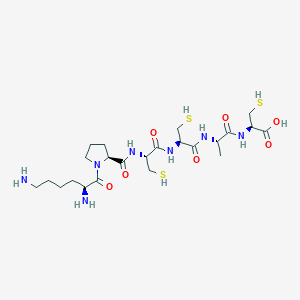
![1-[(2S)-2-Ethyl-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B14237297.png)
![N,N-Dibutyl-7-[2-(isoquinolin-5-YL)ethenyl]chrysen-2-amine](/img/structure/B14237316.png)
![1H-Indole-2-carboxylic acid, 1-[(2-nitrophenyl)sulfonyl]-, ethyl ester](/img/structure/B14237317.png)
![3,3-Dipropyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14237328.png)
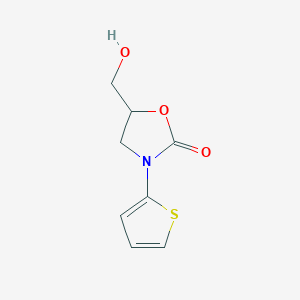
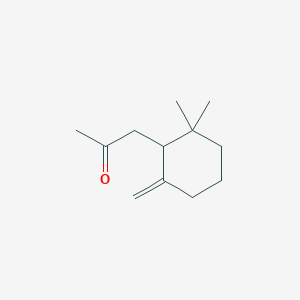

![Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4,6-diiodo-](/img/structure/B14237339.png)
